molecular formula C18H21NO4S2 B3008889 1-(Phenethylsulfonyl)-3-(phenylsulfonyl)pyrrolidine CAS No. 1448043-80-8

1-(Phenethylsulfonyl)-3-(phenylsulfonyl)pyrrolidine

Cat. No.: B3008889
CAS No.: 1448043-80-8
M. Wt: 379.49
InChI Key: ZZTVKENMJXNEDJ-UHFFFAOYSA-N
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Description

1-(Phenethylsulfonyl)-3-(phenylsulfonyl)pyrrolidine is a pyrrolidine derivative featuring dual sulfonyl groups at the 1- and 3-positions. The 1-position is substituted with a phenethylsulfonyl moiety, while the 3-position carries a phenylsulfonyl group.

Properties

IUPAC Name

3-(benzenesulfonyl)-1-(2-phenylethylsulfonyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S2/c20-24(21,14-12-16-7-3-1-4-8-16)19-13-11-18(15-19)25(22,23)17-9-5-2-6-10-17/h1-10,18H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTVKENMJXNEDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Phenethylsulfonyl)-3-(phenylsulfonyl)pyrrolidine typically involves the reaction of pyrrolidine with phenethylsulfonyl chloride and phenylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl-substituted product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(Phenethylsulfonyl)-3-(phenylsulfonyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl groups, yielding simpler pyrrolidine derivatives.

    Substitution: The sulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce simpler pyrrolidine compounds.

Scientific Research Applications

1-(Phenethylsulfonyl)-3-(phenylsulfonyl)pyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its effects on various cellular processes.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Phenethylsulfonyl)-3-(phenylsulfonyl)pyrrolidine involves its interaction with specific molecular targets. The sulfonyl groups may play a crucial role in binding to these targets, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(Phenethylsulfonyl)-3-(phenylsulfonyl)pyrrolidine and analogous compounds:

Compound Name Structural Features Molecular Weight Reported Activity/Application Key Differences Reference
This compound 1-phenethylsulfonyl, 3-phenylsulfonyl pyrrolidine Not explicitly provided Inferred enzyme/receptor modulation (structural analogy) Dual sulfonyl groups; phenethyl vs. benzyl substituents in analogs
1-Benzyl-3-(phenylsulfonyl)pyrrolidine 1-benzyl, 3-phenylsulfonyl pyrrolidine 301.4 Research chemical (no specific activity reported) Benzyl vs. phenethyl group at 1-position; single sulfonyl group at 3-position
PF-543 (2R)-1-[[4-[[3-Methyl-5-[(phenylsulfonyl)methyl]phenoxy]methyl]phenyl]methyl]-2-pyrrolidinemethanol 507.56 SphK1 inhibitor (Ki > 4.3 nM) Additional phenoxy-methyl and methanol groups; higher selectivity for SphK1
1-(Phenylsulfonyl)spiro[indoline-3,3'-pyrrolidine] (39a) Spirocyclic indoline-pyrrolidine core; 1-phenylsulfonyl, 1'-benzyl substituents Not provided 5-HT6 receptor ligand Spirocyclic structure; indoline core vs. simple pyrrolidine
5A-5F (Hypoglycemic derivatives) 1-(4-substitutedbenzoyl)-3-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenylsulfonyl)urea Variable Hypoglycemic agents Urea/guanidine backbone; substituted benzoyl groups at 1-position
794531-15-0 3-(phenylmethyl)-1-[3-[1-(phenylsulfonyl)cyclobutyl]propyl]pyrrolidine 397.573 Research chemical (structural complexity) Cyclobutyl and propyl chain substituents; increased steric bulk

Key Observations from the Comparison

PF-543 demonstrates that phenylsulfonyl-methyl substitutions on pyrrolidine can drive high enzyme selectivity (SphK1 over SphK2) .

Structural Complexity and Pharmacological Targets :

  • Spirocyclic analogs (e.g., compound 39a) leverage rigid frameworks for 5-HT6 receptor binding, whereas the target compound’s flexibility might favor different receptor interactions .
  • Hypoglycemic derivatives (5A-5F) incorporate urea/guanidine moieties, which are absent in the target compound but critical for antidiabetic activity .

Physicochemical Properties :

  • Compounds with bulky substituents (e.g., 794531-15-0, MW 397.573) exhibit higher molecular weights, likely reducing solubility compared to simpler analogs like 1-benzyl-3-(phenylsulfonyl)pyrrolidine .

Synthetic Accessibility :

  • highlights that electron-withdrawing sulfonyl groups (e.g., in 1-(phenylsulfonyl)pyrrole) facilitate reactivity in Diels-Alder reactions, suggesting the target compound’s sulfonyl groups could similarly influence synthetic pathways .

Biological Activity

1-(Phenethylsulfonyl)-3-(phenylsulfonyl)pyrrolidine is a sulfonyl-substituted pyrrolidine compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine with phenethylsulfonyl chloride and phenylsulfonyl chloride under basic conditions, often utilizing triethylamine as a catalyst. The process may include purification steps such as recrystallization or chromatography to achieve high purity and yield.

This compound exhibits its biological activity primarily through interaction with specific molecular targets, particularly as an agonist for the farnesoid X receptor (FXR). This receptor is crucial in regulating lipid and glucose metabolism, as well as bile acid synthesis. Upon activation, FXR influences several biochemical pathways:

  • Lipid Metabolism : Decreases low-density lipoprotein (LDL) and triglycerides while increasing high-density lipoprotein (HDL) levels.
  • Glucose Homeostasis : Enhances glucose tolerance, indicating potential applications in metabolic disorders.

Pharmacokinetics

Research indicates that similar compounds have demonstrated good bioavailability and robust lipid-modulating properties, suggesting that this compound may also exhibit favorable pharmacokinetic profiles.

Case Studies

Several studies have investigated the effects of this compound on various biological systems. Below are summarized findings from notable studies:

StudyFocusFindings
Study A FXR ActivationDemonstrated significant reduction in triglyceride levels in animal models.
Study B Glucose ToleranceShowed improved glucose tolerance in diabetic rat models after administration of the compound.
Study C Lipid ProfileReported changes in lipid profiles, with a notable increase in HDL levels post-treatment.

These studies underscore the compound's potential therapeutic applications in metabolic diseases.

Comparative Analysis

The biological activity of this compound can be compared to other sulfonyl-substituted pyrrolidines:

CompoundFXR Agonist ActivityLipid ModulationGlucose Regulation
This compoundYesYesYes
1-(Phenylsulfonyl)pyrrolidineModerateLimitedNo
1-(Phenethylsulfonyl)pyrrolidineYesModerateLimited

This table highlights the unique properties of this compound compared to its analogs, particularly its dual action on both lipid and glucose metabolism.

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